molecular formula C6H5ClFNO2S B14842583 4-Fluoro-6-methylpyridine-2-sulfonyl chloride

4-Fluoro-6-methylpyridine-2-sulfonyl chloride

Cat. No.: B14842583
M. Wt: 209.63 g/mol
InChI Key: ZCBGMYMXXLCDCM-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpyridine-2-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research and industrial applications. It is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This unique structure imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-fluoro-6-methylpyridine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and distillation, is common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is primarily based on its ability to act as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is exploited in various chemical reactions to modify other molecules and create new compounds .

Comparison with Similar Compounds

  • 4-Fluoropyridine-2-sulfonyl chloride
  • 6-Methylpyridine-2-sulfonyl chloride
  • 4-Chloro-6-methylpyridine-2-sulfonyl chloride

Comparison: 4-Fluoro-6-methylpyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C6H5ClFNO2S

Molecular Weight

209.63 g/mol

IUPAC Name

4-fluoro-6-methylpyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClFNO2S/c1-4-2-5(8)3-6(9-4)12(7,10)11/h2-3H,1H3

InChI Key

ZCBGMYMXXLCDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)S(=O)(=O)Cl)F

Origin of Product

United States

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